A-796260 Degradant

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor over the CB1 receptor . It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists .

Synthesis Analysis

The synthesis of A-796260 involves acylation of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, which produces a mixture of the desired C (3)- and undesired N-acylated regioisomers. These isomers can be separated by silica gel chromatography .Molecular Structure Analysis

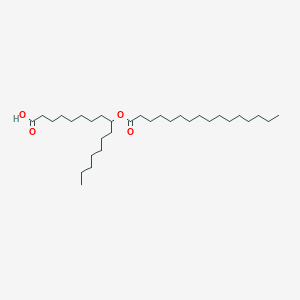

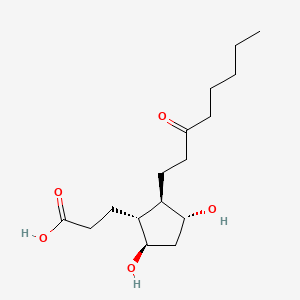

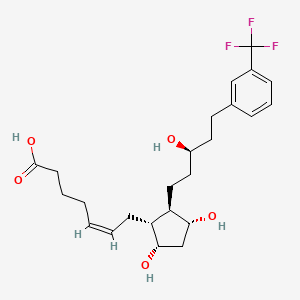

The molecular formula of A-796260 Degradant is C22H30N2O2 . The InChI code is InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 . The canonical SMILES is CC(=C)C©©CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 .Physical And Chemical Properties Analysis

The molecular weight of A-796260 Degradant is 354.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 354.230728204 g/mol . Its topological polar surface area is 34.5 Ų . It has 26 heavy atoms .Wissenschaftliche Forschungsanwendungen

Analytical Reference Standard

A-796260 Degradant is used as an Analytical Reference Standard . It is a compound of known purity, used to calibrate or check the accuracy of analytical instruments used in chemical analysis.

Forensic Chemistry & Toxicology

In the field of Forensic Chemistry & Toxicology , A-796260 Degradant is used for research purposes . It can be used in the identification and quantification of the compound in forensic samples.

Cannabinoid Research

A-796260 Degradant is used in Cannabinoid Research . It is a synthetic cannabinoid that shows high selectivity for the CB2 receptor over the CB1 receptor .

Pain Management Research

The compound shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists .

Mass Spectrometry

A-796260 Degradant is used in Mass Spectrometry applications . It can be used as a reference standard in mass spectrometry for the identification and quantification of the compound.

Synthesis Impurity Identification

A-796260 Degradant is an impurity that may be produced in the synthesis of A-796260 . It can be used in the identification and quantification of impurities in the synthesis process.

Wirkmechanismus

Target of Action

The primary target of A-796260 Degradant is the cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

A-796260 Degradant is a synthetic cannabinoid that shows high selectivity for the CB2 receptor . It interacts with this receptor, leading to a series of intracellular events.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

A-796260 Degradant shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists , indicating that its effects are mediated through the CB2 receptor.

Safety and Hazards

Zukünftige Richtungen

As the physiological and toxicological properties of A-796260 Degradant are not known , future research could focus on these aspects. Additionally, given the efficacy of A-796260 in various pain models, further investigation into the potential therapeutic applications of its degradant could be beneficial.

Eigenschaften

IUPAC Name |

3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORODOQLOVWDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342250 |

Source

|

| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616469-10-3 |

Source

|

| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)